Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride
Description
Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a methylsulfanyl (-SCH₃) substituent on the β-carbon of the propanoate backbone. This compound is structurally characterized by its ethyl ester group, (2R)-configured amino group, and a hydrochloride counterion. Its molecular formula is reported as C₆H₁₂ClNO₂S with a molecular weight of 227.69 g/mol (based on conflicting evidence; see Notes) and a CAS registry number of 52799-91-4 . It serves as a key intermediate in pharmaceutical synthesis, particularly for sulfur-containing bioactive molecules, owing to its reactive amino and thioether functionalities.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-3-9-6(8)5(7)4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWQMIGAVLMCJ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52799-91-4 | |
| Record name | ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride, also known as S-Methylcysteine ethyl ester, is an amino acid derivative with various biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the following structural features:
- Amino Group : Contributes to its interaction with biological targets.
- Methylthio Group : Imparts unique reactivity and potential for oxidation.
- Ester Functionality : Facilitates hydrolysis and other chemical transformations.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids.
- Hydrophobic Interactions : The methylthio group enhances binding affinity to lipid membranes and hydrophobic pockets in proteins.
These interactions can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways.
Antimicrobial Activity
Research indicates that Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate exhibits significant antimicrobial properties. In a study examining various compounds against pathogenic bacteria, it was found that derivatives of this compound selectively inhibited the growth of Gram-negative bacteria such as E. coli and K. pneumoniae at low concentrations (less than 4 mg/L) .
Table 1: Antimicrobial Activity Against Pathogenic Bacteria
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate | E. coli | < 4 mg/L |
| K. pneumoniae | < 4 mg/L | |
| S. marcescens | > 8 mg/L |
Antifungal Activity
In vitro studies have demonstrated that this compound can also exhibit antifungal properties. Rhein–amino acid ester conjugates derived from similar structures were tested against phytopathogenic fungi, showing moderate to good antifungal activity with effective concentrations ranging from 0.125 to 0.197 mM against Rhizoctonia solani .
Table 2: Antifungal Activity of Rhein-Amino Acid Ester Conjugates
| Compound | Target Fungi | EC50 (mM) |
|---|---|---|
| Rhein-L-Ala-OEt | R. solani | 0.125 |
| Sclerotinia sclerotiorum | 0.150 | |
| Bipolaris maydis | 0.175 |
Case Studies and Applications
- Pharmaceutical Development : Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate has been explored as a precursor for synthesizing biologically active compounds, particularly in the development of antimicrobial agents .
- Potential in Cancer Therapy : Research into similar compounds has suggested potential applications in cancer therapy due to their ability to inhibit specific cellular pathways involved in tumor growth .
- Neuroprotective Effects : There is emerging evidence that compounds related to Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate may provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.
Scientific Research Applications
Chemistry
Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions:
- Oxidation : The methylthio group can be oxidized to sulfoxides or sulfones.
- Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to various derivatives.
Biology
The compound has potential as a precursor for synthesizing biologically active compounds. Its structure allows for interaction with biological targets through hydrogen bonding and hydrophobic interactions, which may modulate its biological activity.
Pharmaceutical Development
Recent studies indicate that derivatives of this compound may exhibit anti-inflammatory properties. For instance, it has been suggested that such compounds could inhibit the maturation of IL-1 family cytokines, presenting therapeutic avenues for inflammatory diseases .
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal explored the effects of ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate derivatives on inflammation pathways. It was found that these compounds could significantly reduce the levels of pro-inflammatory cytokines in cellular models, suggesting their potential use in treating conditions like rheumatoid arthritis .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process for ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate highlighted the benefits of using continuous flow reactors. This method improved yield and purity compared to traditional batch processes, demonstrating the importance of modern techniques in chemical production.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of ethyl ester derivatives of amino acids with diverse side-chain modifications. Below is a comparative analysis with structurally analogous compounds:
Structural and Physicochemical Comparison
Note: *Discrepancies exist in molecular formula attribution (see Notes).
Notes
Molecular Formula Discrepancy: lists the molecular formula as C₁₁H₁₄ClNO₂ (MW 227.69), which conflicts with sulfur’s presence in the name. The correct formula is likely C₆H₁₂ClNO₂S, though this requires external validation .
CAS Number Reliability : The CAS 52799-91-4 is consistently referenced for the target compound, but linked data in requires verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
